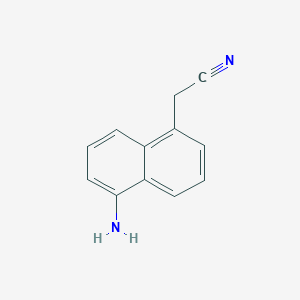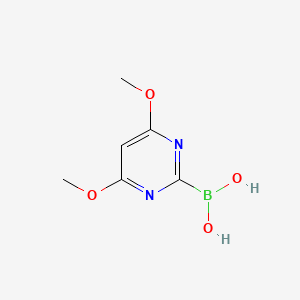
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is an organic compound with the molecular formula C10H11N3O. It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a 1-phenyl-1H-pyrazol-4-yl)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine typically involves the reaction of 1-phenyl-1H-pyrazole with formaldehyde and hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods
the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial scale .
Chemical Reactions Analysis
Types of Reactions
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted hydroxylamine derivatives
Scientific Research Applications
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Coordination Chemistry: It can act as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties .
Mechanism of Action
The mechanism of action of O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is not well-characterized. it is believed to interact with various molecular targets through its hydroxylamine group, which can undergo redox reactions and form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: The parent compound, which lacks the hydroxylamine group.
N-Hydroxy-1-phenyl-1H-pyrazole: A related compound where the hydroxylamine group is directly attached to the pyrazole ring.
1-Phenyl-3-methyl-1H-pyrazole: A methyl-substituted derivative of the parent compound
Uniqueness
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
O-[(1-phenylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H11N3O/c11-14-8-9-6-12-13(7-9)10-4-2-1-3-5-10/h1-7H,8,11H2 |
InChI Key |
JEPZMBGDUXMTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




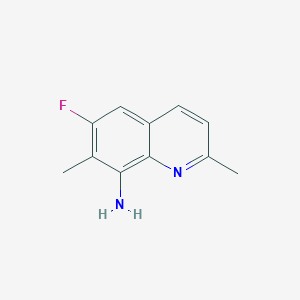

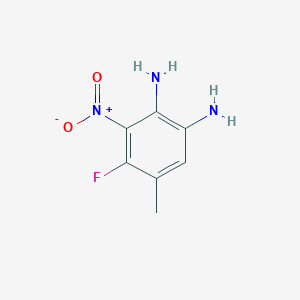
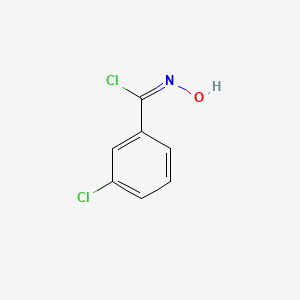

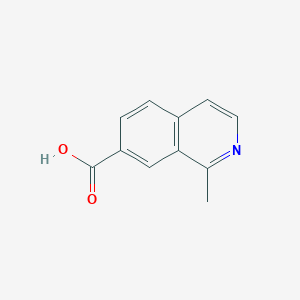


![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
